Deterenol acetate

Description

Chemical Identity and Nomenclature in Academic Discourse

The precise identification and naming of chemical compounds are fundamental in scientific communication to ensure clarity and reproducibility.

Deterenol (B1218765) acetate (B1210297) is also known by other names in scientific and commercial contexts. These include 4-Hydroxy-α-[(isopropylamino)methyl]benzenemethanol acetate salt, N-Isopropyloctopamine acetate salt, and PI 39 acetate salt. honeywell.com The parent compound, deterenol, is also referred to as isopropyloctopamine or isopropylnorsynephrine. wikipedia.orgcaymanchem.com

Table 1: Chemical Identity of Deterenol Acetate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;acetic acid | fda.govwikipedia.org |

| Molecular Formula | C₁₁H₁₇NO₂.C₂H₄O₂ | fda.gov |

| Molar Mass | 255.31 g/mol | fda.govhoneywell.com |

| CAS Number | 1644449-83-1 | honeywell.com |

Deterenol is classified as a sympathomimetic amine, a group of stimulants that mimic the effects of endogenous agonists of the sympathetic nervous system. researchgate.net Specifically, it is a phenethylamine (B48288) derivative. researchgate.net These compounds are structurally similar to endogenous catecholamines like adrenaline and noradrenaline. mdpi.com Deterenol itself is a non-selective beta-adrenergic receptor agonist. caymanchem.com

Historical Context of Research on Deterenol and its Acetate Derivatives

The study of deterenol and its derivatives is part of a larger history of research into sympathomimetic amines that began in the early 20th century.

The quest for synthetic substitutes for ephedrine (B3423809) and amphetamine in the 1930s and 1940s led to the development of numerous sympathomimetic amines. researchgate.net This era of research produced various structural analogues. For instance, in the 1940s, phenpromethamine (B196092) was developed as a nasal inhaler. livescience.com Another related compound, 1,3-DMAA, was patented in 1944 and marketed as a nasal decongestant from 1948 until the 1970s. researchgate.net Deterenol is a structural analogue of synephrine (B1677852) and octopamine (B1677172). mdpi.comresearchgate.net

Research has evolved from initial synthesis to understanding the biochemical interactions of these compounds. Deterenol has been shown to be a non-selective β-adrenergic receptor agonist with no alpha-adrenergic activity. caymanchem.comresearchgate.net It has demonstrated a more pronounced lipolytic effect in human adipocytes compared to its structural analogues, synephrine and octopamine. caymanchem.commdpi.com Recent studies have focused on the in vitro activation of human adrenergic receptors and trace amine-associated receptor 1 (TAAR1) by phenethylamine analogues like deterenol (isopropyloctopamine). mdpi.comresearchgate.net One study found that isopropyloctopamine activated TAAR1. mdpi.com Modern synthetic chemistry has also developed more efficient methods for producing enantiomerically pure drugs like deterenol, utilizing techniques such as ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org

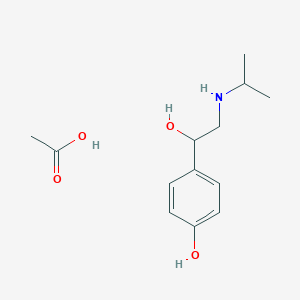

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAISLPMVAAADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644449-83-1 | |

| Record name | Deterenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DETERENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Deterenol Acetate

Established Synthetic Routes to Deterenol (B1218765)

Deterenol, a phenylethanolamine derivative, can be synthesized through several established routes, primarily involving the reduction of ketone precursors or reductive amination.

Precursor Compound Identification and Preparation

α-Amino Ketone Precursors: A common starting material is an α-amino ketone, such as 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone. This precursor can be prepared by the reaction of an α-haloketone (e.g., 2-chloro-1-(4-hydroxyphenyl)ethan-1-one) with the corresponding amine (isopropylamine). One patented method describes a "two-step precipitation method" where ω-bromoacetophenone is reacted with an amine in tetrahydrofuran (B95107) to produce the product hypnone amine compound hydrochloride, which is a precursor to the final phenylethanolamine compound. google.com Another specific synthesis involves treating 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with isopropylamine (B41738) to generate the α-amino ketone precursor 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethan-1-one. acs.org

Octopamine (B1677172) and Acetone (B3395972): An alternative one-pot synthesis utilizes (±)-Octopamine hydrochloride and acetone as the primary precursors. tandfonline.comtandfonline.com This approach is advantageous as it avoids the use of expensive metal catalysts and harsh reaction conditions. tandfonline.com

Key Reaction Steps and Catalytic Conditions (e.g., Reduction of Ketone Precursors)

The conversion of precursors into Deterenol involves specific reaction steps and catalytic systems.

Catalytic Hydrogenation: The ketone group of α-amino ketone precursors is reduced to a secondary alcohol to form Deterenol. libretexts.org A standard method involves the catalytic hydrogenation of 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride using a 10% Palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction is typically performed in a solvent like methanol (B129727) at room temperature and atmospheric pressure, yielding the final product after filtration of the catalyst and crystallization.

Reductive Amination: One-pot methods starting from octopamine and acetone employ reductive amination. tandfonline.com

Leuckart-Wallach Reaction: This method involves the reaction of octopamine hydrochloride and acetone in the presence of excess formic acid, which acts as the hydride donor for the reduction, achieving a yield of 85%. tandfonline.comresearchgate.net

Sodium Triacetoxyborohydride (STAB) Reduction: A milder alternative uses STAB as the reducing agent in a solvent like tetrahydrofuran (THF) or methylene (B1212753) chloride (DCM). tandfonline.com This method has been shown to produce Deterenol with high purity and yields of up to 93% in THF and 83% in DCM. tandfonline.com

The following table summarizes various synthetic routes to Deterenol.

| Precursors | Reaction Type | Catalyst/Reagent | Solvent | Yield | Reference |

| 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone HCl | Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | 91% | |

| Octopamine HCl, Acetone | Leuckart-Wallach Reaction | Formic Acid, NH₄OH | Aqueous | 85% | tandfonline.comtandfonline.com |

| Octopamine HCl, Acetone | Reductive Amination | Sodium Triacetoxyborohydride (STAB) | THF | 93% | tandfonline.com |

| Octopamine HCl, Acetone | Reductive Amination | Sodium Triacetoxyborohydride (STAB) | DCM | 83% | tandfonline.com |

| Unprotected α-amino ketone HCl salts | Asymmetric Transfer Hydrogenation | RuCl[(S,S)-Teth-TsDpen], HCOOH/TEA | Methanol | 90% | acs.org |

Stereochemical Control and Enantiomeric Synthesis Strategies

Producing specific enantiomers of Deterenol, such as (R)-Deterenol, requires stereochemical control during synthesis.

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds. A highly effective method is the asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This technique utilizes a chiral ruthenium catalyst, such as RuCl[(S,S)-Teth-TsDpen], in a formic acid/triethylamine (HCOOH/TEA) system. acs.org This process is advantageous as it does not require the protection and subsequent deprotection of the amine group, making it a more efficient and greener chemical alternative. acs.org This specific method has been reported to synthesize (R)-Deterenol with a high yield (90%) and excellent enantiomeric ratio (er >99.9:0.1). acs.org The chiral purity of the final product can be validated using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Esterification to Deterenol Acetate (B1210297)

Deterenol Acetate is synthesized by the esterification of the secondary alcohol group of Deterenol. This process involves the introduction of an acetate moiety.

Acetate Moiety Introduction Techniques

The acetylation of an alcohol, such as Deterenol, can be achieved using several standard organic chemistry techniques. wikipedia.org This transformation converts the hydroxyl group into an acetoxy group (-OAc). wikipedia.org

Common methods for this esterification include:

Reaction with Acetyl Chloride: Deterenol can be reacted with acetyl chloride in the presence of a base like triethylamine. wikipedia.org The base neutralizes the hydrochloric acid byproduct.

Reaction with Acetic Anhydride (B1165640): A widely used method involves treating the alcohol with acetic anhydride. wikipedia.orgsemanticscholar.org This reaction is typically catalyzed by a base, such as pyridine, often with the addition of a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to increase the reaction rate. wikipedia.orgnumberanalytics.com

Acid-Catalyzed Acetylation: Solid acid catalysts, such as heteropoly acids (HPAs), offer an environmentally friendly option for catalyzing the acetylation of alcohols with acetic anhydride at room temperature. semanticscholar.org

Optimization of Reaction Yield and Purity

Optimizing the esterification reaction is essential for maximizing the yield and ensuring the purity of the resulting this compound. acs.org Several factors influence the outcome of the reaction.

Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. For many esterification reactions, temperatures between 50°C and 100°C are optimal. numberanalytics.com

Molar Ratio of Reactants: The stoichiometry of Deterenol to the acetylating agent (e.g., acetic anhydride) must be carefully controlled. Using an excess of the acetylating agent can drive the reaction to completion, but may also lead to purification challenges. cetjournal.it

Catalyst Concentration: The amount of catalyst used can significantly affect both the reaction rate and the formation of byproducts. nih.gov An optimal catalyst concentration must be determined to achieve high purity, as excessive amounts can sometimes promote side reactions. nih.gov

Purity and Purification: The purity of reactants, particularly the absence of water, is important for achieving high yields. cetjournal.it Common side reactions include the hydrolysis of the ester product. numberanalytics.com The final product, this compound, can be purified from unreacted starting materials and byproducts using standard laboratory techniques such as extraction, distillation, or column chromatography. numberanalytics.com Reaction progress and purity can be monitored using methods like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). numberanalytics.com

The following table presents key parameters for the optimization of a generic alcohol acetylation reaction.

| Parameter | Influence on Reaction | Optimization Strategy | Reference |

| Temperature | Affects reaction rate and potential for side reactions. | Operate within an optimal range (e.g., 50-100°C) to balance rate and selectivity. | numberanalytics.com |

| Molar Ratio | Drives reaction equilibrium and affects yield. | Use a slight excess of the acetylating agent; optimize the ratio experimentally. | cetjournal.it |

| Catalyst | Increases reaction rate. | Select an efficient catalyst (e.g., DMAP, HPA) and optimize its concentration to minimize side products. | numberanalytics.comnih.gov |

| Purity of Reactants | Water can hydrolyze the anhydride and ester, reducing yield. | Use anhydrous solvents and reagents. | cetjournal.it |

| Purification Method | Removes impurities and isolates the final product. | Employ techniques like chromatography or distillation. | numberanalytics.com |

Chemical Reactivity and Derivative Formation

The reactivity of this compound is largely dictated by the functional groups present in its phenylethanolamine core. The acetate group at the para position of the phenyl ring primarily influences the compound's solubility and potential for hydrolysis, acting as a prodrug feature. The primary sites for the transformations discussed below are the benzylic alcohol, the secondary amine, and the aromatic ring itself.

The oxidation of this compound can occur at several positions, primarily involving the secondary amine and the benzylic alcohol. In biological systems, such as during metabolism, these oxidations are common.

One significant oxidation pathway involves the nitrogen atom of the isopropylamino group. This can lead to the formation of an N-oxide derivative. Studies on the metabolism of the parent compound, Deterenol, have identified the corresponding N-oxide as a urinary metabolite. researchgate.net Another potential oxidation product is N-hydroxylated isopropylnorsynephrine, which can be formed and has been confirmed through chemical microsynthesis experiments involving oxidation with agents like 3-chloroperbenzoic acid followed by a reduction step. researchgate.netd-nb.info

Oxidation can also target the benzylic hydroxyl group, converting it to a ketone. This transformation would yield an α-amino ketone. While direct oxidation of this compound is not extensively documented in the literature, the reverse reaction, the reduction of the corresponding α-amino ketone, is a key step in its synthesis. acs.org

Metabolic studies of Deterenol have also shown that hydroxylation of the aromatic ring can occur, leading to catecholic derivatives, although this is generally a minor pathway. researchgate.net

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Process | Key Reaction Site | Major Product(s) |

| This compound | Metabolic Enzymes (e.g., Cytochrome P450) | Secondary Amine | This compound N-oxide |

| This compound | Metabolic Enzymes | Secondary Amine | N-hydroxy-Deterenol Acetate |

| This compound | Chemical Oxidants (e.g., PCC, Swern) | Benzylic Alcohol | 4-acetoxy-phenyl-α-(isopropylamino)acetophenone |

This table is generated based on known reactivity of the parent compound and general organic chemistry principles.

Reduction reactions are fundamental to the synthesis of Deterenol and its derivatives. The primary application of reduction is in the conversion of an α-amino ketone precursor to the final phenylethanolamine structure.

A key synthetic route to Deterenol involves the catalytic hydrogenation of a precursor like 1-(4-hydroxyphenyl)-2-(isopropylamino)acetophenone. google.com This reaction specifically reduces the ketone to a secondary alcohol. Modern synthetic methods employ asymmetric transfer hydrogenation using ruthenium catalysts, which allows for the stereoselective synthesis of specific enantiomers of phenylethanolamines, including Deterenol. acs.org This process is highly efficient, yielding the desired chiral 1,2-amino alcohol with excellent enantioselectivity. acs.org

Another relevant reduction is the conversion of an N-oxide back to the secondary amine. For instance, N-hydroxylated isopropylnorsynephrine can be produced by the reduction of the corresponding N-oxide using reagents like lithium aluminium hydride. researchgate.netd-nb.info

Table 2: Key Reduction Reactions in the Synthesis and Transformation of this compound Precursors

| Reactant | Reducing Agent/Catalyst | Reaction Type | Product |

| 1-(4-hydroxyphenyl)-2-(isopropylamino)acetophenone | H₂, Pd/C | Catalytic Hydrogenation | Deterenol |

| α-amino ketone precursor | RuCl[(S,S)-Teth-TsDpen], HCOOH/TEA | Asymmetric Transfer Hydrogenation | (R)-Deterenol |

| Deterenol N-oxide | Lithium Aluminium Hydride | N-oxide Reduction | N-hydroxy-Deterenol |

This table outlines reduction reactions relevant to the synthesis of the core Deterenol structure.

Substitution reactions on the this compound core can occur at the aromatic ring. The phenolic oxygen, being part of an ester, makes the ring moderately activated towards electrophilic aromatic substitution. However, the conditions required for such reactions must be compatible with the other functional groups in the molecule.

Direct substitution on the phenyl ring of phenylethanolamines is not a common synthetic strategy due to potential side reactions. For example, bromination of analogous acetylthiophenes, which are structurally related to synthetic precursors of Deterenol, has been shown to be possible but can lead to multiple products. cdnsciencepub.com

A more controlled approach to introducing substituents on the aromatic ring typically involves starting with an already substituted precursor before building the ethanolamine (B43304) side chain.

Nucleophilic aromatic substitution is also a possibility, but it requires the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a suitable leaving group (like a halide) on the aromatic ring. libretexts.org For this compound itself, which has an electron-donating (by resonance) acetyloxy group, this type of reaction is not favored.

The hydrolysis of the acetate ester is a chemically significant transformation of this compound, as it releases the active parent compound, Deterenol. This reaction can be achieved through standard chemical means (acid or base catalysis) or, more importantly, through enzymatic action in biochemical systems.

The ester linkage makes this compound a potential prodrug of Deterenol. Prodrugs are often designed to improve properties such as solubility, stability, or bioavailability. Upon administration, the prodrug is metabolized in the body to release the active drug.

In a biochemical context, the hydrolysis of the acetate ester is likely catalyzed by esterase enzymes, such as lipases or proteases, which are abundant in the body. uniovi.es Enzymatic hydrolysis offers a mild and often stereoselective method for de-esterification. uniovi.es For example, lipases are known to catalyze the monohydrolysis of diacetate compounds under mild pH conditions. uniovi.es This enzymatic conversion of this compound to Deterenol within a biological system is crucial for its potential pharmacological activity, as the free phenolic hydroxyl group is often important for receptor binding in phenylethanolamines.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By interacting with molecules, electromagnetic radiation can reveal detailed information about atomic connectivity and the chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification of chemical compounds. It provides detailed information about the structure and purity of a substance by analyzing the magnetic properties of atomic nuclei. researchgate.netresearchgate.net For Deterenol (B1218765) acetate (B1210297), ¹H and ¹³C NMR are used to confirm its structural integrity and identity. honeywell.comsigmaaldrich.com The area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for the relative quantification of different species in a mixture. ox.ac.uk

In a typical ¹H NMR spectrum of Deterenol acetate, specific signals correspond to each unique proton in the molecule. For instance, the protons on the aromatic ring, the isopropyl group, the methylene (B1212753) group, and the methine group will each produce distinct signals with characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. libretexts.orgazom.com The acetate counter-ion would show a characteristic singlet for its methyl protons. Similarly, a proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment. libretexts.org The identity of a sample is confirmed if its NMR spectrum matches that of an analytical standard. honeywell.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the known structure of this compound and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-C | N/A | 128 - 132 |

| CH-OH | ~4.8 - 5.2 | ~70 - 75 |

| CH₂-NH | ~2.8 - 3.2 | ~50 - 55 |

| CH-(isopropyl) | ~3.0 - 3.4 | ~48 - 52 |

| CH₃-(isopropyl) | ~1.0 - 1.2 | ~20 - 25 |

| CH₃-(acetate) | ~1.9 | ~21 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. tandfonline.com This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound (as the free base, Deterenol), HRMS analysis involves ionizing the molecule, typically forming a protonated species [M+H]⁺, and measuring its mass-to-charge ratio (m/z) with high precision. tandfonline.comresearchgate.net

The experimentally measured accurate mass is then compared to the theoretical mass calculated from the molecular formula (C₁₁H₁₇NO₂ for Deterenol). tandfonline.com A close match between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. researchgate.net This confirmation is crucial for identifying unknown compounds or verifying the identity of synthesized materials. tandfonline.comtandfonline.com

Table 2: HRMS Data for Deterenol (Isopropyloctopamine) Data synthesized from analytical studies confirming the identity of Deterenol in various samples. tandfonline.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ | tandfonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | d-nb.info |

| Ion Observed | [M+H]⁺ | tandfonline.com |

| Theoretical m/z | 212.1332 | Calculated |

| Experimental m/z | Matches theoretical value with high accuracy | tandfonline.com |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound. These methods are widely used in quality control and analytical research.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile and thermally unstable compounds like this compound. usp.orgnih.gov The method separates the target compound from any impurities based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. iomcworld.com

For this compound, a reversed-phase HPLC method is typically employed, using a C18 column as the stationary phase. iomcworld.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.goviomcworld.com Components are detected as they elute from the column, commonly by a UV detector set at a wavelength where the analyte absorbs strongly. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. Analytical standards for this compound often specify a purity of 98% or greater as determined by HPLC. honeywell.com

Table 3: Typical HPLC Parameters for Purity Assessment of this compound This table outlines common conditions for the HPLC analysis of phenethylamines, applicable to this compound. nih.goviomcworld.com

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm or ~275 nm |

| Temperature | Ambient or controlled (e.g., 35 °C) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This makes it an ideal technique for detecting and quantifying low levels of this compound in complex matrices such as dietary supplements or biological samples. tandfonline.comd-nb.info

In this method, after chromatographic separation, the analyte is ionized and enters the mass spectrometer. A specific precursor ion (e.g., the protonated molecule of Deterenol) is selected and fragmented to produce characteristic product ions. d-nb.info This specific transition from precursor to product ion is monitored, providing a high degree of selectivity and sensitivity, minimizing interference from other components in the matrix. mdpi.com This technique is frequently used in doping control analysis to unequivocally identify prohibited substances. researchgate.netd-nb.info

Table 4: Representative LC-MS/MS Method Parameters for Deterenol Analysis Parameters are based on published methods for the analysis of Deterenol (IPNS) in various samples. d-nb.infonih.gov

| Parameter | Condition |

|---|---|

| Liquid Chromatography (LC) | |

| Column | C8 or C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Aqueous ammonium (B1175870) acetate or formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry (MS/MS) | |

| Ionization | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 212.1 |

| Product Ions (m/z) | e.g., 167.1, 121.1 (indicative fragments) |

Quantitative NMR (qNMR) spectroscopy is a primary analytical method for determining the concentration of a substance without the need for a structurally identical reference standard for calibration. ox.ac.ukenfsi.eu The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification when a certified internal standard of known concentration is added to the sample. researchgate.netresearchgate.net

For the qNMR analysis of this compound, a suitable solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is used, along with a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). researchgate.netresearchgate.net The concentration of this compound is calculated by comparing the integral of one of its well-resolved signals with the integral of a signal from the internal standard. This method is highly accurate and precise, making it a valuable tool for certifying reference materials and for the quantitative analysis of active ingredients in formulated products. researchgate.netenfsi.eu

Table 5: Key Parameters for Quantitative ¹H-NMR (qNMR) of this compound This table summarizes the essential requirements and parameters for a qNMR experiment. ox.ac.ukenfsi.eu

| Parameter | Requirement/Setting |

|---|---|

| Sample Preparation | |

| Internal Standard | Chemically inert, known purity, non-overlapping signals (e.g., maleic acid) |

| Solvent | Deuterated solvent providing good signal separation (e.g., DMSO-d6) |

| Weighing | Accurate weighing of both analyte and internal standard |

| NMR Acquisition | |

| Spectrometer | High-field NMR (e.g., 400 MHz or higher) |

| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of both analyte and standard |

| Pulse Angle | 90° |

| Data Processing | |

| Phasing & Baseline | Manual and careful correction is critical |

Table 6: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Deterenol |

| Isopropyloctopamine |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

| Maleic acid |

| Dimethyl sulfone |

Isomeric Discrimination Techniques (e.g., LC-HRAM-MS/MS)

The accurate identification and differentiation of isomers are critical in many areas of chemical research, from drug development to forensic toxicology. Isomers, which are molecules that share the same molecular formula but have different structural arrangements, can exhibit significantly different physiological and chemical properties. For a compound like this compound, which possesses chiral centers, the separation and characterization of its stereoisomers (enantiomers and diastereomers) are of paramount importance. Liquid chromatography coupled with high-resolution accurate mass tandem mass spectrometry (LC-HRAM-MS/MS) has emerged as a powerful technique for the discrimination of such isomers.

The primary challenge in analyzing isomers is that they often produce identical or nearly identical mass spectra, making their differentiation by mass spectrometry alone difficult. researchgate.net Consequently, chromatographic separation prior to mass spectrometric detection is essential. researchgate.net LC-HRAM-MS/MS combines the separatory power of liquid chromatography with the high sensitivity and specificity of high-resolution mass spectrometry, providing a robust platform for isomeric analysis.

Detailed Research Findings

Research into the analysis of phenylethanolamine derivatives, a class of compounds to which this compound belongs, has demonstrated the efficacy of LC-HRAM-MS/MS for isomeric discrimination. Studies on related compounds, such as amphetamine-related drug isomers, have successfully employed Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry. mdpi.com These methods often utilize chiral stationary phases or specific mobile phase conditions to achieve chromatographic separation of isomers. sciex.com

For instance, a pseudo-isocratic UPLC-qTOF-MS method has been developed for the analysis of various isomeric drugs, including deterenol. mdpi.com This technique employs a very shallow gradient in the mobile phase composition to enhance the resolution between closely eluting isomers. mdpi.com The use of a high-resolution mass spectrometer allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further aiding in the confident identification of the analytes.

While specific studies focusing exclusively on the isomeric discrimination of this compound are limited in publicly available literature, the principles and methodologies applied to its parent compound, Deterenol (also known as isopropylnorsynephrine), and other structurally similar phenylethanolamines are directly applicable. d-nb.info The addition of the acetate group in this compound would result in a predictable mass shift and potentially a characteristic neutral loss of acetic acid (60 Da) during fragmentation, which can be monitored in the MS/MS spectra. researchgate.net

The following tables present hypothetical yet representative data based on established analytical methods for similar compounds, illustrating how LC-HRAM-MS/MS can be used to characterize and differentiate the isomers of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound Isomers

| Parameter | Value/Description |

| Liquid Chromatography | |

| Column | Chiral Stationary Phase (e.g., macrocyclic glycopeptide-based) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for isomer separation (e.g., pseudo-isocratic) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole-Orbitrap or Quadrupole-Time-of-Flight |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS |

| Collision Energy | Ramped or fixed, optimized for fragmentation |

| Resolution | > 60,000 FWHM |

This table outlines typical starting parameters for developing an LC-HRAM-MS/MS method for the analysis of this compound isomers. Actual parameters would require optimization.

Table 2: Expected Retention Times and Mass Spectrometric Data for this compound Isomers

| Isomer | Expected Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |

| (R)-Deterenol acetate | 5.2 | 238.1438 | 178.1226, 160.1121, 134.0964, 107.0491 |

| (S)-Deterenol acetate | 5.8 | 238.1438 | 178.1226, 160.1121, 134.0964, 107.0491 |

Note: The retention times are hypothetical and depend on the specific chiral column and chromatographic conditions used. The key fragment ions are predicted based on the structure of this compound, with m/z 178.1226 corresponding to the loss of acetic acid.

The separation of enantiomers, such as the (R)- and (S)-isomers of this compound, is achieved due to the differential interaction of the chiral analytes with the chiral stationary phase of the LC column, leading to different retention times. chromforum.org While their mass spectra will be identical, their unique retention times allow for their individual detection and quantification. chromforum.org

Molecular and Biochemical Mechanisms of Action: in Vitro and Non Human in Vivo Investigations

Adrenergic Receptor (ADR) Agonism and Selectivity Profiling

Deterenol's primary mechanism of action involves the stimulation of adrenergic receptors. nih.gov These receptors are a class of G protein-coupled receptors that are targets for the catecholamines adrenaline and noradrenaline, playing a crucial role in the sympathetic nervous system. nih.gov Investigations have sought to define Deterenol's specific activity and selectivity across the various adrenergic receptor subtypes.

Early in vitro studies on isolated animal tissues established Deterenol (B1218765) (N-isopropyloctopamine) as a direct-acting and highly beta-selective adrenergic agonist. nih.gov Experiments using isolated guinea-pig atria, a tissue rich in β1-adrenergic receptors, and isolated guinea-pig tracheae, which predominantly express β2-adrenergic receptors, were employed to determine its functional activity. nih.gov

In these tissue preparations, Deterenol was found to be a nearly full agonist in both cardiac muscle (atria) and smooth muscle (trachea). nih.gov However, it demonstrated significantly lower potency compared to the non-selective beta-agonist Isoproterenol (B85558), being approximately 200-fold less potent in cardiac tissue and 440-fold less potent in tracheal smooth muscle. nih.gov The studies also indicated that Deterenol did not possess appreciable selectivity between β1 and β2 receptor subtypes in these functional tissue assays. nih.gov A notable observation from these experiments was that the positive chronotropic (heart rate) effect of Deterenol in atrial tissue was highly persistent and resistant to washout, a characteristic which may suggest firm binding to the beta-receptors. nih.gov

The interaction of Deterenol with alpha-adrenergic receptor subtypes has been evaluated through cellular assays. Recent studies utilizing cell lines overexpressing specific human adrenergic receptor subtypes have shown that Deterenol (isopropyloctopamine) does not activate α1A, α1B, α1D, α2A, or α2B receptors at concentrations up to 300 µM. nih.gov This lack of activity at alpha-adrenergic receptors is consistent with earlier findings from isolated tissue experiments on rabbit aortic strips, where no alpha-adrenergic activity was detected within the tested concentration range. nih.gov These results collectively indicate that Deterenol is highly selective for beta-adrenergic receptors over alpha-adrenergic receptors. nih.govnih.gov

The potency and efficacy of Deterenol have been quantified in cellular assays using cell lines engineered to express specific human adrenergic receptor subtypes. The half-maximal effective concentration (EC50) and maximum effect (Emax) provide key metrics for its activity.

For the β1-adrenergic receptor, Deterenol (isopropyloctopamine) exhibited strong agonistic properties, with an EC50 value of 117 nM and an Emax of 105%, indicating it is a full agonist at this subtype, comparable in efficacy to the endogenous ligand adrenaline. nih.gov In contrast, it did not show any activation at the β2-adrenergic receptor in these cellular assays. nih.gov As noted above, Deterenol showed no agonist activity at any of the tested alpha-adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B). nih.gov

Table 1: Adrenergic Receptor Activation by Deterenol (Isopropyloctopamine)

This table summarizes the concentration-response data for Deterenol at various human adrenergic receptor subtypes as determined in cellular assays. Data is sourced from Hintzen et al. (2024). nih.gov

| Receptor Subtype | EC50 (nM) | Emax (%) |

| α1A | >300,000 | No activation |

| α1B | >300,000 | No activation |

| α1D | >300,000 | No activation |

| α2A | >300,000 | No activation |

| α2B | >300,000 | No activation |

| β1 | 117 | 105 |

| β2 | >300,000 | No activation |

Trace Amine-Associated Receptor 1 (TAAR1) Engagement Studies

In addition to its activity at adrenergic receptors, Deterenol's interaction with the Trace Amine-Associated Receptor 1 (TAAR1) has been investigated. TAAR1 is a G protein-coupled receptor that binds to endogenous trace amines and psychoactive substances, modulating monoaminergic systems. nih.gov

In vitro pharmacological studies using a cell line overexpressing human TAAR1 demonstrated that Deterenol (isopropyloctopamine) is an agonist of this receptor. nih.gov It activated TAAR1 with an EC50 value of 1.8 µM (1800 nM). nih.gov However, it acted as a partial agonist, with an Emax of only 40% compared to the maximal effect of other phenethylamine (B48288) analogues. nih.gov

Table 2: TAAR1 Activation by Deterenol (Isopropyloctopamine)

This table shows the concentration-response data for Deterenol at the human TAAR1 receptor. Data is sourced from Hintzen et al. (2024). nih.gov

| Receptor | EC50 (nM) | Emax (%) |

| TAAR1 | 1800 | 40 |

Fundamental Receptor Binding Dynamics and Kinetics

The dynamics of how a ligand binds to and dissociates from its receptor are critical determinants of its pharmacological effect. These kinetics are defined by the association rate constant (kon) and the dissociation rate constant (koff). A slow dissociation rate, for instance, can lead to a prolonged duration of action. nih.gov

For Deterenol, direct quantitative studies measuring these kinetic constants have not been reported in the reviewed scientific literature. However, qualitative observations from functional experiments on isolated guinea-pig atria noted that the chronotropic effect of Deterenol was unusually persistent and difficult to reverse with washing, which led investigators to suggest that this may reflect "unusually firm binding to beta receptors". nih.gov This observation points towards a potentially slow dissociation rate (koff) from β-adrenergic receptors, though this has not been quantified through kinetic binding assays. nih.gov

Saturation binding assays are a fundamental in vitro method used to quantify the key parameters of receptor binding: receptor density (Bmax) and the equilibrium dissociation constant (Kd). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the ligand's binding affinity. Bmax quantifies the total concentration of receptors in a given tissue or cell preparation.

Specific studies employing saturation binding assays to determine the Kd and Bmax for Deterenol acetate (B1210297) at its target receptors (e.g., β1-adrenergic receptor or TAAR1) are not available in the published scientific literature. While some studies have utilized competitive binding assays to confirm its activity at beta-receptors, they did not report a specific Kd value for the compound. nih.gov Therefore, the precise binding affinity and receptor density related to Deterenol acetate remain to be determined by such direct binding experiments.

Competitive Binding Assays for Ligand Potency (IC50)

Competitive binding assays are a fundamental in vitro method used to determine the affinity of a ligand for a specific receptor. In these assays, a radiolabeled ligand with known affinity is competed for binding to the receptor by an unlabeled test compound, such as deterenol. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Research into the pharmacological profile of deterenol (isopropyloctopamine) has utilized cell lines overexpressing specific human adrenergic receptor (ADR) subtypes to determine its potency and efficacy. In a study characterizing various phenethylamine analogues, deterenol was identified as a potent and effective agonist primarily at the β1-adrenergic receptor. The compound exhibited strong agonistic properties at the ADRβ1 with a half-maximal effective concentration (EC50) of 117 nM and a maximal effect (Emax) of 105% relative to the endogenous agonist. nih.gov In the same study, deterenol did not activate ADRβ2, or various α-adrenergic receptors at concentrations up to 300 µM, highlighting its selectivity for the β1 subtype. nih.gov This β-selective agonist activity is a defining characteristic of its molecular interaction profile. thieme-connect.com

Table 1: Potency (EC50) of Deterenol at Human Adrenergic Receptors

| Receptor Subtype | EC50 (nM) | Emax (%) |

| β1-ADR | 117 | 105 |

| β2-ADR | >300,000 | No activation observed |

| α-ADRs | >300,000 | No activation observed |

Data sourced from in vitro studies on cell lines overexpressing human adrenergic receptors. nih.gov

Internalization and Efflux Studies in Cell Models

Receptor Internalization

Upon stimulation by an agonist, many G protein-coupled receptors (GPCRs), including β-adrenergic receptors, undergo a process of desensitization and internalization (endocytosis). This regulatory mechanism prevents overstimulation of the cell and is a key indicator of a compound's agonist activity. acs.org The process involves the translocation of receptors from the cell surface to intracellular compartments. acs.orgresearchgate.net While agonist-induced internalization is a known phenomenon for β-adrenergic receptors, specific quantitative studies detailing the rate and extent of deterenol-induced receptor internalization are not extensively detailed in the available literature.

Cellular Efflux

Cellular efflux assays, often conducted using Caco-2 cell monolayers as a model of the intestinal barrier, are used to determine if a compound is actively transported out of cells by efflux pumps. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the involvement of active efflux transporters.

In a study using Caco-2 permeability assays, the efflux ratio for isopropyloctopamine was found to be between 0.232 and 1.32. nih.gov This result indicates that deterenol is not a substrate for major active efflux transporters in this model system. nih.gov

Table 2: Permeability and Efflux of Deterenol in Caco-2 Cell Model

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Deterenol (Isopropyloctopamine) | Not specified | 0.232 - 1.32 |

Data indicates that no significant active efflux was involved. nih.gov

Downstream Signaling Pathway Activation in Cell-Based Systems

The primary signaling cascade activated by β-adrenergic receptor agonists is the adenylyl cyclase pathway. nih.gov Binding of an agonist like deterenol to a β-adrenergic receptor, which is coupled to a stimulatory G protein (Gs), triggers the activation of adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The subsequent rise in intracellular cAMP levels leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). nih.gov

The ability of a compound to modulate cAMP levels is a direct measure of its functional agonism at Gs-coupled receptors. In vitro assays using cells transfected with specific receptors are employed to quantify changes in intracellular cAMP upon exposure to a test compound. nih.govmdpi.comnih.gov Studies have confirmed that β2-receptor agonists stimulate cAMP accumulation in vitro. thieme-connect.com Deterenol, through its action as a β-agonist, functions to increase intracellular cAMP concentrations, thereby initiating a cascade of cellular responses. thieme-connect.com In addition to its effects on adrenergic receptors, deterenol has also been shown to activate the human trace amine-associated receptor 1 (TAAR1), another GPCR that can lead to the modulation of intracellular cAMP levels. nih.govresearchgate.net

In adipocytes (fat cells), the primary physiological response to β-adrenergic stimulation is lipolysis—the breakdown of stored triglycerides into free fatty acids and glycerol. nih.govnih.gov This process is a direct consequence of the cAMP signaling pathway. The mechanism is initiated by the binding of a β-agonist to adrenergic receptors on the adipocyte surface. nih.gov This is particularly associated with the β3-adrenergic receptor subtype, which plays a significant role in enhancing lipolysis in adipose tissue. thieme-connect.com

The cellular pathway proceeds as follows:

Receptor Activation: A β-agonist (e.g., deterenol) binds to β-adrenergic receptors on the adipocyte. nih.gov

cAMP Production: The activated receptor stimulates adenylyl cyclase via the Gs protein, leading to increased intracellular cAMP. nih.gov

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA). nih.gov

Enzyme Phosphorylation: PKA then phosphorylates two key proteins on the surface of intracellular lipid droplets: perilipin and hormone-sensitive lipase (B570770) (HSL). nih.gov

Lipolysis: Phosphorylation causes a conformational change in perilipin, allowing the now-activated HSL to access the stored triglycerides within the lipid droplet. HSL then hydrolyzes triglycerides, releasing fatty acids and glycerol, which can be used by other tissues for energy. nih.govnih.gov

As a potent β-selective adrenergic agonist, deterenol is capable of initiating this signaling cascade, leading to the promotion of lipolysis in adipocytes. thieme-connect.com

Interactions with Neurotransmitter Transporters (e.g., Noradrenaline and Dopamine (B1211576) Transporters)

Monoamine transporters, including the noradrenaline transporter (NET) and the dopamine transporter (DAT), are critical proteins that regulate neurotransmission by facilitating the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov Many phenethylamine compounds exert their effects by interacting with these transporters, either as inhibitors of reuptake or as substrates that promote neurotransmitter release. nih.govresearchgate.net

While several phenethylamine analogs found in dietary supplements have been shown to interact with NET and DAT, specific in vitro data characterizing the binding affinity or functional inhibition/substrate activity of deterenol at these transporters is not extensively documented in the peer-reviewed literature. nih.govresearchgate.net For example, studies on related compounds have shown potent interactions with NET and DAT, but did not include deterenol in their analysis. researchgate.net Therefore, while its structural similarity to other monoamines suggests a potential for interaction, the specific molecular pharmacology of deterenol concerning noradrenaline and dopamine transporters remains an area requiring further investigation.

Comparative Molecular Pharmacology with Endogenous Ligands and Related Sympathomimetics

The pharmacological profile of deterenol is best understood by comparing it to endogenous catecholamines (norepinephrine) and a classic synthetic sympathomimetic (isoproterenol).

Norepinephrine (B1679862) (Noradrenaline): As an endogenous neurotransmitter, norepinephrine is a non-selective agonist at adrenergic receptors, displaying potent activity at α1, α2, and β1 receptors, with lower potency at β2 receptors. Its broad activity profile mediates a wide range of physiological responses.

Isoproterenol: A synthetic sympathomimetic, isoproterenol is considered a prototypical non-selective β-adrenergic agonist. nih.gov It is highly potent at both β1 and β2 receptors, with little to no activity at α-adrenergic receptors. nih.gov Its lack of α-agonist effects and potent β-agonist activity distinguish it from endogenous catecholamines.

Deterenol (Isopropyloctopamine): In contrast to both norepinephrine and isoproterenol, in vitro evidence demonstrates that deterenol is a selective β1-adrenergic agonist. nih.gov It shows high potency and efficacy at the β1 receptor while lacking significant activity at β2 and α-adrenergic receptor subtypes. nih.govthieme-connect.com This receptor selectivity profile is the key differentiator in its molecular pharmacology compared to the broader activity of norepinephrine and isoproterenol.

Table 3: Comparative Pharmacology of Deterenol and Related Sympathomimetics

| Feature | Deterenol (Isopropyloctopamine) | Norepinephrine (Endogenous) | Isoproterenol (Synthetic) |

| Receptor Selectivity | Selective β1-agonist nih.gov | Non-selective: α1, α2, β1 > β2 | Non-selective: β1 ≈ β2 nih.gov |

| α-Adrenergic Activity | No | Yes | No |

| Primary Signaling Pathway | Gs -> Adenylyl Cyclase -> cAMP thieme-connect.com | Gs/Gq/Gi -> Multiple pathways | Gs -> Adenylyl Cyclase -> cAMP nih.gov |

| Key Cellular Response | Increased cAMP, Lipolysis thieme-connect.com | Vasoconstriction, Increased HR, Lipolysis | Bronchodilation, Increased HR, Lipolysis |

Metabolic Fate and Biotransformation in Non Human Biological Systems

Identification of Phase I Metabolites

Phase I metabolism of deterenol (B1218765) primarily involves oxidative reactions, including hydroxylation, while dealkylation appears to be a minor pathway. nih.govd-nb.info These initial modifications introduce or expose functional groups that prepare the molecule for subsequent conjugation reactions. researchgate.netmedbullets.com

In non-human models, deterenol undergoes hydroxylation to form several metabolites. d-nb.info A significant Phase I product identified in urinary excretion studies is a hydroxylated metabolite of isopropylnorsynephrine (deterenol). d-nb.infonih.gov

One specific metabolite, designated as M1, has been tentatively identified as an N-hydroxylated species. d-nb.info This characterization is supported by high-resolution mass spectrometry data, which revealed a specific fragmentation pattern, including the loss of hydroxylamine, a characteristic of N-hydroxylated secondary amines. d-nb.info The structure was further corroborated through chemical microsynthesis of the putative N-hydroxide metabolite, which produced a matching mass spectrum. d-nb.info

Another hydroxylated metabolite was also detected, though the exact position of the additional hydroxyl group on the phenyl ring was not definitively determined. d-nb.info

Dealkylation, a common metabolic pathway for many substituted amines, involves the removal of an alkyl group. researchgate.net In the case of deterenol (isopropylnorsynephrine), this process would lead to the formation of its de-isopropyl derivative, octopamine (B1677172). However, studies investigating the urinary metabolites of deterenol following oral administration found no relevant amounts of the dealkylation product, octopamine. d-nb.infonih.gov This indicates that N-dealkylation is not a significant metabolic pathway for deterenol in the studied non-human systems. d-nb.info

Characterization of Phase II Metabolites

Following Phase I modifications, or directly in the case of the parent compound, deterenol and its metabolites undergo Phase II conjugation reactions. upol.cz These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), which significantly increases the water solubility of the xenobiotic, facilitating its excretion. nih.govupol.cz For deterenol, both glucuronidation and sulfation have been identified as key metabolic routes. d-nb.info

Glucuronide conjugates of deterenol have been identified in preclinical studies. d-nb.inforesearchgate.net One of the detected urinary metabolites was characterized as a glucuronide of the parent compound. The structural assignment was based on mass spectrometric analysis, where the fragmentation of the metabolite showed a characteristic neutral loss of the glucuronic acid moiety (176 u), leading to a product ion corresponding to the protonated deterenol molecule. d-nb.inforesearchgate.net This demonstrates that the phenolic hydroxyl group of deterenol is a target for conjugation with glucuronic acid.

Sulfation has been identified as a principal metabolic pathway for deterenol in non-human models. d-nb.info Studies have consistently shown that isopropylnorsynephrine sulfate is the most abundant urinary metabolite detected after oral administration. d-nb.infonih.govresearchgate.net The sulfoconjugate of the parent compound is a major finding, indicating that direct Phase II conjugation is a predominant clearance mechanism. d-nb.info Additionally, metabolites that have undergone both Phase I hydroxylation and Phase II sulfation have also been observed. d-nb.info The prevalence of sulfated conjugates underscores the critical role of sulfotransferases in the detoxification and elimination of deterenol.

Table 1: Summary of Identified Deterenol Metabolites in Preclinical Models

| Metabolite ID | Proposed Structure | Metabolic Pathway | Method of Identification | Reference |

| M1 | N-hydroxy-isopropylnorsynephrine | Phase I: N-Hydroxylation | High-Resolution Mass Spectrometry, Chemical Synthesis | d-nb.info |

| M2 | Hydroxylated Isopropylnorsynephrine Sulfate | Phase I: Hydroxylation, Phase II: Sulfation | High-Resolution Mass Spectrometry | d-nb.info |

| M3 | Isopropylnorsynephrine Glucuronide | Phase II: Glucuronidation | High-Resolution Mass Spectrometry | d-nb.info |

| - | Isopropylnorsynephrine Sulfate | Phase II: Sulfation | High-Resolution Mass Spectrometry | d-nb.infonih.govresearchgate.net |

Excretion Profiles and Elimination Kinetics in Pre-clinical Models

The elimination of deterenol and its metabolites occurs primarily through renal excretion. merckvetmanual.comncert.nic.in In a pilot study involving oral administration, the parent compound and its various hydroxylated, glucuronidated, and sulfated metabolites were detected in urine samples collected for up to 48 hours post-administration. d-nb.info

The excretion profile demonstrates that while the unchanged parent drug is present, a significant portion of the compound is eliminated in the form of its more water-soluble metabolites. nih.gov The most abundant species found in urine was isopropylnorsynephrine sulfate, highlighting sulfation as the predominant route for elimination. d-nb.infonih.gov The relatively rapid appearance of these metabolites in urine suggests efficient absorption and metabolism. nih.gov The time course of excretion, with metabolites detectable for up to two days, provides insight into the elimination half-life of the compound in these models. d-nb.infomerckvetmanual.com

Table 2: Elimination Characteristics of Deterenol in a Preclinical Study

| Parameter | Observation | Reference |

| Route of Excretion | Primarily renal (urinary) | d-nb.info |

| Detected Analytes | Intact deterenol, hydroxylated metabolites, glucuronide conjugates, sulfate conjugates | d-nb.infonih.gov |

| Major Excreted Metabolite | Isopropylnorsynephrine sulfate | d-nb.infonih.gov |

| Detection Window | Up to 48 hours post-administration | d-nb.info |

| Dealkylation Product | No relevant amounts of octopamine detected | d-nb.infonih.gov |

Comparative Metabolic Pathways of Isopropylnorsynephrine and Octopamine Analogues

The metabolic pathways of isopropylnorsynephrine (deterenol), the active form of deterenol acetate (B1210297), are best understood in comparison to its structural analogues, octopamine and synephrine (B1677852). These phenylethanolamines share a common structural backbone, leading to overlapping but distinct metabolic fates across different species.

In mammals, the biotransformation of xenobiotics, including compounds like deterenol, primarily occurs in the liver through Phase I and Phase II enzymatic reactions. mdpi.comnih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com

Isopropylnorsynephrine (Deterenol): Studies in rats have shown that the primary metabolic pathways for isopropylnorsynephrine involve hydroxylation of the aromatic ring, followed by conjugation. mdpi.comoup.com Specifically, the main metabolites identified in urine are hydroxylated and/or glucurono- or sulfo-conjugated forms of isopropylnorsynephrine. mdpi.comoup.comresearchgate.net A key finding is that N-dealkylation, which would lead to the formation of octopamine, is not a significant metabolic route. mdpi.comoup.comresearchgate.net The most abundant urinary metabolite has been identified as isopropylnorsynephrine sulfate. mdpi.comoup.com

Octopamine: Octopamine, an endogenous trace amine in vertebrates and a major neurohormone in invertebrates, undergoes several metabolic transformations. wikipedia.orgnih.govbiologists.com In mammals, such as rats, octopamine metabolism involves oxidation by monoamine oxidase (MAO) to form p-hydroxymandelic acid. wikipedia.org Conjugation reactions, including N-acetylation and phenylethanolamine N-methyltransferase activity, also contribute to its metabolism. wikipedia.org In the perfused rat liver, octopamine has been shown to stimulate both catabolic (glycogenolysis, fatty acid oxidation) and anabolic (gluconeogenesis) processes. mdpi.comcore.ac.uk Comparative studies in various mammalian fat cells have revealed species-specific differences in the lipolytic response to octopamine, with a higher sensitivity observed in hibernators like the garden dormouse and Siberian hamster compared to rats and humans. nih.gov

Synephrine: Synephrine, another structural analogue, is metabolized in a manner similar to other phenylethanolamines. In rats and rabbits, p-synephrine can be metabolized by MAO. mdpi.comnih.gov The primary urinary metabolite in humans has been identified as p-hydroxymandelic acid. nih.gov The biological half-life of p-synephrine is relatively short, around two hours in humans. nih.govwikipedia.org In rat adipocytes, synephrine stimulates lipolysis in a dose-dependent manner. sciendo.com

The initial hydrolysis of the acetate ester in deterenol acetate is a rapid process catalyzed by esterases found in plasma and tissues. acs.orgnih.govnih.gov This enzymatic action releases deterenol, which then enters the metabolic pathways described above. The acetate released is a common endogenous molecule and enters the body's acetate pool. nih.gov

| Compound | Primary Metabolic Reactions | Key Metabolites | Primary Species Studied |

|---|---|---|---|

| Isopropylnorsynephrine (from this compound) | Aromatic Hydroxylation, Sulfation, Glucuronidation | Hydroxylated Isopropylnorsynephrine, Isopropylnorsynephrine Sulfate, Isopropylnorsynephrine Glucuronide | Rat |

| Octopamine | Oxidation (MAO), N-acetylation, N-methylation | p-Hydroxymandelic Acid, N-acetyl-octopamine | Rat, Rabbit, Hamster |

| Synephrine | Oxidation (MAO) | p-Hydroxymandelic Acid | Rat, Rabbit |

Analytical Strategies for Metabolite Detection and Characterization in Biological Matrices

The detection and characterization of this compound metabolites in biological matrices such as urine and plasma require sensitive and specific analytical techniques. The low concentrations of these analytes and the complexity of the biological samples necessitate sophisticated sample preparation and instrumental analysis. nih.gov

Sample Preparation: A crucial first step in the analytical workflow is the extraction and purification of the target analytes from the biological matrix. Common techniques employed for phenylethanolamines and their metabolites include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from complex samples like urine and plasma. oup.comresearchgate.netsci-hub.se Various sorbents, such as C18 or mixed-mode cation exchange (MCX) cartridges, can be utilized to selectively retain the compounds of interest while washing away interfering substances. oup.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common method for isolating analytes based on their differential solubility in two immiscible liquid phases. nih.govresearchgate.net

Protein Precipitation: For plasma or serum samples, protein precipitation with organic solvents like acetonitrile (B52724) or ethanol (B145695) is often performed to remove high-molecular-weight proteins that can interfere with the analysis. sci-hub.senih.gov

Enzymatic Hydrolysis: To detect conjugated metabolites (glucuronides and sulfates), samples are often treated with enzymes like β-glucuronidase and sulfatase to cleave the conjugates and release the free parent drug or metabolite for analysis. oup.com

Analytical Instrumentation: Following sample preparation, various instrumental techniques are used for the separation, detection, and quantification of the metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and specificity. mdpi.comoup.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites, which are then detected and quantified by a tandem mass spectrometer. oup.comsci-hub.senih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for the structural elucidation of unknown metabolites. mdpi.comoup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, although it often requires derivatization of the polar phenylethanolamine metabolites to increase their volatility for gas chromatographic separation. oup.com

High-Performance Liquid Chromatography (HPLC) with other detectors: HPLC can also be coupled with other detectors such as photodiode array (PDA) or fluorescence detectors (FLD) for the analysis of these compounds. researchgate.net However, these methods may lack the sensitivity and selectivity of mass spectrometric detection. sci-hub.se

| Analytical Technique | Sample Preparation Method(s) | Biological Matrix | Key Advantages |

|---|---|---|---|

| LC-MS/MS | SPE, LLE, Protein Precipitation, Enzymatic Hydrolysis | Urine, Plasma | High sensitivity, high selectivity, structural information |

| GC-MS | SPE, LLE, Derivatization | Urine | High resolution, established libraries |

| HPLC-PDA/FLD | SPE, LLE | Urine, Plasma | Cost-effective, robust |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of Deterenol acetate?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For reproducibility, calibrate instruments using certified reference standards and validate methods against established protocols for related esters (e.g., ethyl acetate or cholesteryl acetate) . Cross-reference spectral data with computational models (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Follow strict safety guidelines, including:

- Use of fume hoods and personal protective equipment (PPE) to minimize inhalation and dermal exposure.

- Storage in chemically compatible containers under inert atmospheres to prevent degradation.

- Immediate spill containment using absorbent materials (e.g., vermiculite) and neutralization protocols for acidic residues.

Training must emphasize hazard identification, emergency response (e.g., eyewash station use), and waste disposal compliance with local regulations, as outlined in SOPs for analogous compounds like ethyl acetate .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Use a tiered approach:

Formulation: Prepare stable dosing solutions using biocompatible solvents (e.g., PEG300, Tween 80) to enhance solubility and bioavailability .

Dosing Regimens: Optimize dose ranges via pilot studies, monitoring plasma concentration-time curves.

Analytical Validation: Quantify metabolites using LC-MS/MS, ensuring method sensitivity and specificity for low-concentration analytes .

Include control groups to account for solvent effects and validate results against in vitro assays (e.g., microsomal stability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across different experimental models?

Address discrepancies by:

- Standardizing Conditions: Control variables such as pH, temperature, and enzyme concentrations in vitro (e.g., liver microsomes vs. recombinant CYP450 isoforms).

- Cross-Model Validation: Compare in vitro results with in vivo pharmacokinetic data, adjusting for interspecies differences in metabolic pathways .

- Statistical Rigor: Apply multivariate analysis (e.g., ANOVA with post hoc tests) to identify outliers and confirm reproducibility . Document methodological deviations (e.g., solvent choice) that may influence enzyme activity .

Q. What strategies are effective for integrating multi-omics data to study this compound’s mechanism of action?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines:

Data Acquisition: Use RNA-seq for gene expression profiling and untargeted metabolomics for pathway enrichment analysis.

Integration Tools: Leverage platforms like MetaboAnalyst or STRING to map interactions between this compound-induced changes and cellular networks .

Validation: Confirm key findings with orthogonal methods (e.g., CRISPR knockdown of candidate genes) . Prioritize open-access repositories for data sharing to enhance reproducibility .

Q. How should researchers design experiments to investigate this compound’s potential off-target effects in complex biological systems?

Adopt a systems pharmacology framework:

High-Throughput Screening: Use kinase or GPCR panels to identify unintended interactions.

Network Pharmacology Models: Predict off-target binding via molecular docking simulations (e.g., AutoDock Vina) and validate with surface plasmon resonance (SPR) .

Phenotypic Profiling: Assess cytotoxicity, apoptosis, and mitochondrial dysfunction in diverse cell lines (e.g., HepG2, HEK293) .

Report dose-response relationships and use cheminformatics tools (e.g., PubChem) to compare structural analogs with known toxicity profiles .

Q. What analytical approaches are recommended for resolving stability challenges in this compound formulations?

Employ accelerated stability studies under ICH guidelines:

- Stress Testing: Expose formulations to elevated temperature, humidity, and light to identify degradation products via HPLC-MS .

- Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) to mitigate hydrolysis or oxidation .

- Kinetic Modeling: Use Arrhenius plots to predict shelf life and optimize storage conditions .

Methodological Considerations

- Data Reporting: Follow the "Materials/Methods" structure from Drug Discoveries & Therapeutics, ensuring technical reproducibility and ethical compliance .

- Conflict Resolution: Address contradictory findings transparently in the "Discussion" section, referencing prior work and proposing hypotheses for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.